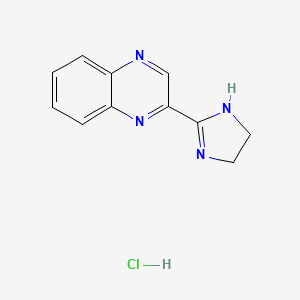

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride

描述

盐酸BU 239: 是一种强效且高度选择性的咪唑啉I2受体配体2-(4,5-二氢咪唑-2-基)喹喔啉盐酸盐 。 该化合物因其对咪唑啉I2受体的高亲和力和选择性而被广泛研究,使其成为药理学研究中的一种宝贵工具 .

准备方法

合成路线和反应条件: 盐酸BU 239的合成涉及喹喔啉衍生物与咪唑啉的反应。 具体的合成路线和反应条件是专有的,详细的信息在公共领域来源中不可获得 .

工业生产方法: 通常,此类化合物在受控条件下在专业实验室中合成,以确保高纯度和产量 .

化学反应分析

反应类型: 盐酸BU 239由于存在反应性咪唑啉和喹喔啉部分,主要进行取代反应。 它也可以在特定条件下参与氧化和还原反应 .

常见试剂和条件:

取代反应: 常见试剂包括卤化剂和亲核试剂。

氧化反应: 氧化剂,如过氧化氢或高锰酸钾。

还原反应: 还原剂,如硼氢化钠或氢化铝锂.

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,取代反应可能会产生各种取代的喹喔啉衍生物 .

科学研究应用

Overview

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline; hydrochloride, commonly referred to as BU 239 hydrochloride, is a compound characterized by its unique structural components: a quinoxaline and an imidazole moiety. This compound has been extensively studied due to its high affinity for imidazoline I2 receptors, making it a significant tool in pharmacological research. Its molecular formula is C11H10N4, with a molecular weight of approximately 198.22 g/mol.

Receptor Interaction Studies

The primary application of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline; hydrochloride lies in its role as an antagonist at the I2 imidazoline receptor. By binding to this receptor without activating it, researchers can investigate the physiological effects associated with I2 receptor activation across various tissues and cell types. The I2 receptor is particularly concentrated in the central nervous system and is implicated in processes such as blood pressure regulation and pain perception.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties through interactions with histamine receptors or other targets related to inflammation. These findings indicate potential therapeutic uses in treating inflammatory conditions.

Antimicrobial Properties

Compounds containing both imidazole and quinoxaline structures have shown promising antimicrobial activity. This positions 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline; hydrochloride as a candidate for further pharmacological development aimed at combating microbial infections.

Neuroprotective Effects

Research into related compounds has indicated possible neuroprotective properties, particularly in the context of neurodegenerative diseases. This suggests that 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline; hydrochloride could play a role in protecting neuronal health and function .

Synthesis and Chemical Properties

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline typically involves the formation of the imidazole ring through reactions with ethylenediamine derivatives. One common method includes reacting a corresponding ethyl ester with ethylenediamine, leading to the formation of the imidazoline structure. The quinoxaline portion can be synthesized through various cyclization reactions involving β-dicarbonyl compounds.

Case Study 1: Cardiovascular Effects

A study evaluated new derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine for their cardiovascular effects as potential antihypertensive agents. The findings indicated that compounds with high affinities for imidazoline binding sites significantly affected mean arterial blood pressure (MAP) and heart rate (HR) in spontaneously hypertensive rats .

Case Study 2: Cytotoxicity Testing

Another investigation focused on synthesizing derivatives based on the imidazole structure for cytotoxicity testing against human cancer cell lines. The results highlighted specific compounds that inhibited growth in cervical and bladder cancer cells, demonstrating potential antitumor activity .

Summary Table of Applications

| Application | Description |

|---|---|

| Receptor Interaction | Antagonist at I2 imidazoline receptor; aids in studying physiological effects |

| Anti-inflammatory Effects | Potential interactions with histamine receptors; implications for inflammatory disease treatment |

| Antimicrobial Properties | Exhibits antimicrobial activity; candidates for development against infections |

| Neuroprotective Effects | Possible protective effects on neurons; relevance in neurodegenerative disease research |

| Cardiovascular Effects | Impact on blood pressure regulation; potential antihypertensive agent |

| Cytotoxicity | Inhibitory effects on cancer cell lines; potential for anticancer drug development |

作用机制

盐酸BU 239通过与咪唑啉I2受体结合发挥作用。这些受体参与各种生理过程,包括神经递质释放的调节和血压的调节。 盐酸BU 239与这些受体的结合会影响这些过程,从而导致其观察到的药理作用 .

相似化合物的比较

类似化合物:

盐酸BU 224: 另一种具有类似性质但结合亲和力不同的咪唑啉受体配体。

依达唑啉: 一种非选择性咪唑啉受体配体,用于各种研究.

独特之处: 盐酸BU 239因其对咪唑啉I2受体的高选择性和亲和力而独一无二。 这使其成为研究这些受体及其在各种生理过程中的作用的宝贵工具 .

生物活性

The compound 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline; hydrochloride is a unique chemical entity characterized by its structural components, which include both a quinoxaline and an imidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various receptors and its implications in pharmacological applications.

- Molecular Formula : C11H10N4

- Molecular Weight : 198.22 g/mol

- CAS Number : 187753-87-3

The hydrochloride form of this compound enhances its solubility and stability in aqueous environments, making it suitable for biological studies and applications in medicinal chemistry .

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline primarily functions as an antagonist at the I2 imidazoline receptor . By binding to this receptor without activating it, the compound allows researchers to investigate the physiological effects of I2 receptor activation across different tissues and cell types. The I2 subtype is notably concentrated in the central nervous system, implicating it in various physiological processes such as blood pressure regulation and pain perception.

Pharmacological Applications

Research has indicated that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, possibly through interactions with histamine receptors or other targets related to inflammation.

- Antimicrobial Properties : Compounds containing both imidazole and quinoxaline structures have shown antimicrobial activity, making them candidates for further pharmacological development.

- Neuroprotective Effects : Related compounds have been explored for neuroprotective properties, particularly in the context of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have assessed the biological activity of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline:

-

PARP-1 Inhibition : In a study evaluating new quinoxaline derivatives as PARP-1 inhibitors, compounds similar to 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline exhibited varying inhibitory activities against PARP-1 with IC50 values ranging from 2.31 to 57.35 nM. The structure–activity relationship indicated that modifications on the quinoxaline core could significantly affect inhibitory potency .

Compound IC50 (nM) Comments Compound A 12.86 Less active than Olaparib Compound B 3.05 More potent than Olaparib Compound C 8.73 Moderate activity -

Antiproliferative Activity : Another study assessed the antiproliferative effects of similar compounds against breast cancer cell lines (MDA-MB-436). The most potent compound demonstrated an IC50 value of 2.57 µM, indicating significant cytotoxicity compared to standard treatments like Olaparib .

Compound IC50 (µM) Comparison Tested Compound 2.57 ~4x more potent than Olaparib Olaparib 8.90 Control - Cell Cycle Analysis : Flow cytometric analysis revealed that treatment with certain derivatives led to G2/M phase arrest in cancer cells, indicating potential mechanisms for inducing apoptosis and inhibiting cell proliferation .

Interaction Studies

Further investigations into the binding affinity of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline with various receptors have shown promising results:

属性

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMMIEICYUXMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=NC3=CC=CC=C3N=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。